
3,3'-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and two indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) typically involves the reaction of cyclohexene derivatives with indole compounds under specific conditions. One common method includes the use of azides derived from cyclopent-1-ene-1,2-diyl and indole derivatives. The reaction is often carried out in the presence of catalysts and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The indole moieties can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Aplicaciones Científicas De Investigación
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can interact with various biological receptors, potentially affecting signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with different substituents.
3-Cyclohexene-1,1-dimethanol: Contains a cyclohexene ring but lacks the indole moieties.
Uniqueness
3,3’-(Cyclohex-1-ene-1,2-diyl)bis(1-hexadecyl-2-methyl-1H-indole) is unique due to its combination of a cyclohexene ring and two indole moieties, which confer specific chemical and biological properties not found in similar compounds .
Propiedades
Número CAS |
188442-36-6 |
|---|---|
Fórmula molecular |
C56H88N2 |
Peso molecular |
789.3 g/mol |
Nombre IUPAC |
1-hexadecyl-3-[2-(1-hexadecyl-2-methylindol-3-yl)cyclohexen-1-yl]-2-methylindole |
InChI |
InChI=1S/C56H88N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-45-57-47(3)55(51-41-33-35-43-53(51)57)49-39-31-32-40-50(49)56-48(4)58(54-44-36-34-42-52(54)56)46-38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-36,41-44H,5-32,37-40,45-46H2,1-4H3 |
Clave InChI |
HJXXHSKQVHDEKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C(=C(C2=CC=CC=C21)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CCCCCCCCCCCCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


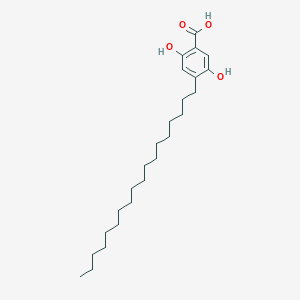
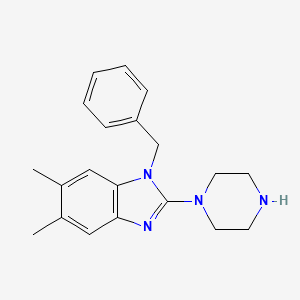

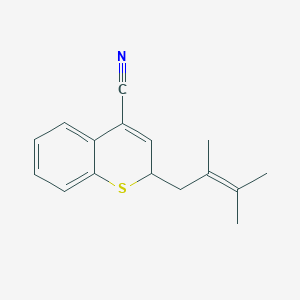
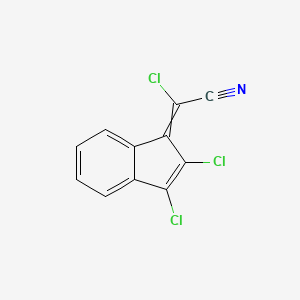
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
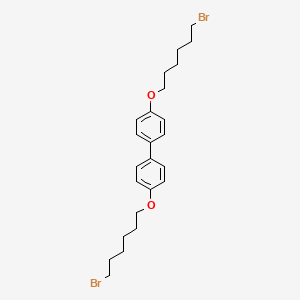
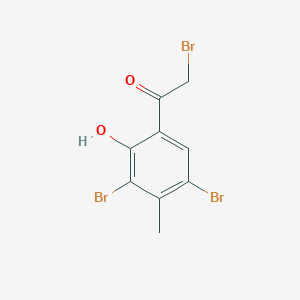
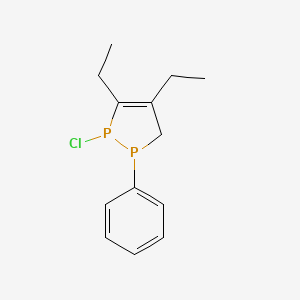
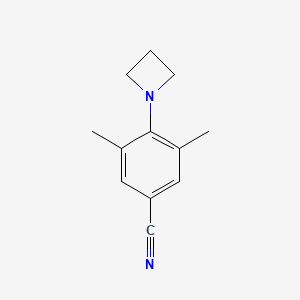
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
